![molecular formula C23H27NO6 B6593622 (4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate CAS No. 670254-71-4](/img/structure/B6593622.png)
(4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and possibly its stereochemistry. The compound you mentioned is an oxazolidine derivative, which is a type of heterocyclic compound containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The specific reactions used depend on the structure of the compound. For oxazolidine derivatives, a common method might involve the cyclization of an appropriate β-amino alcohol .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as spectroscopy, chromatography, and electrochemical analysis. These studies can provide information about the reactivity of the compound and its potential uses .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Scientific Research Applications
Stereoselective Synthesis
- Chiral oxazolidine derivatives are used in highly stereoselective hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives. These reactions exhibit up to 99% diastereoselectivities and involve homogeneous transition-metal-catalysed reactions, highlighting the compound's utility in creating valuable synthetic building blocks (Kollár & Sándor, 1993).
Diastereoselective Methylation
- The relative and absolute configuration of methylated oxazolidine products can be highly diastereoselective, a property utilized in the synthesis of complex molecules. This demonstrates the role of oxazolidine derivatives in enabling precise stereochemical outcomes in organic synthesis (Koskinen et al., 2004).
Electrophilic Substitution
- Oxazolidinone derivatives act as effective diastereoselective amidoalkylation reagents. These compounds undergo transformations with organocopper reagents, leading to the synthesis of 4-alkyl- or 4-aryl-substituted 2-oxazolidinones with high diastereoselectivities, illustrating their versatility in stereoselective organic synthesis (Zietlow & Steckhan, 1994).
Enantiomerically Pure Diols
- Lithiated derivatives of oxazolidinones add to enones and enoates in a highly stereoselective manner, leading to the preparation of enantiomerically pure 1,4-diols. These reactions demonstrate the utility of oxazolidine derivatives in the synthesis of compounds with multiple stereogenic centers, highlighting their importance in the synthesis of complex organic molecules (Gaul & Seebach, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-O-tert-butyl 5-O-methyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3/t18-,19+,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOCVKHOGAOJE-ABZYKWASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.